molecular formula C9H15NO4 B14017307 tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate

Cat. No.: B14017307
M. Wt: 201.22 g/mol
InChI Key: ZITVZMOAHYMMJY-NTSWFWBYSA-N
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Description

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate is a chiral carbamate derivative featuring a strained oxetane ring (four-membered oxygen-containing heterocycle) with a 4-oxo group and a methyl substituent at the 2-position. Its stereochemistry (2S,3R) is critical for its reactivity and interactions in asymmetric synthesis and pharmaceutical applications.

Properties

Molecular Formula

C9H15NO4

Molecular Weight

201.22 g/mol

IUPAC Name

tert-butyl N-[(2S,3R)-2-methyl-4-oxooxetan-3-yl]carbamate

InChI

InChI=1S/C9H15NO4/c1-5-6(7(11)13-5)10-8(12)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)/t5-,6+/m0/s1

InChI Key

ZITVZMOAHYMMJY-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1[C@H](C(=O)O1)NC(=O)OC(C)(C)C

Canonical SMILES

CC1C(C(=O)O1)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis via β-Hydroxycarboxylic Acid Precursors

One well-documented method involves the use of β-hydroxycarboxylic acids as starting materials, which are converted into the oxetane ring and subsequently functionalized to yield the carbamate.

Procedure Highlights:

  • Reaction of β-hydroxycarboxylic acids with chloroformates or imidazole carboxylates under mild basic conditions (e.g., NaHCO3) in mixed solvents such as tetrahydrofuran (THF) and water.
  • Use of phase transfer catalysts like tetrabutylammonium bromide (n-Bu4NBr) to enhance reaction efficiency.
  • Cyclization to form the oxetane ring occurs concomitantly or in a subsequent step.
  • Carbamate formation is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) or similar reagents.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
a) NaHCO3, chloroformates or imidazole carboxylates, THF/H2O, room temp, 15-18 h 17–41 Moderate yields reported
b) Cyclization and carbamate formation with Boc2O, Et3N, CH2Cl2, 0°C to RT, 3–16 h 55–86 Diastereoselective control

This approach allows for the preparation of stereochemically pure (2S,3R) isomers by starting from chiral β-hydroxy acids such as D-threonine derivatives.

Carbamate Formation via Curtius Rearrangement

Another method involves the formation of tert-butyl carbamates through Curtius rearrangement of acyl azides generated from carboxylic acid precursors.

Key Points:

  • Carboxylic acids are converted to acyl azides using di-tert-butyl dicarbonate and sodium azide.
  • The acyl azide undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate catalysts.
  • The isocyanate intermediate formed is trapped by tert-butanol to give the tert-butyl carbamate.

Advantages:

  • This method is useful for synthesizing carbamates from aliphatic carboxylic acids.
  • Aromatic carboxylic acids require higher temperatures for rearrangement due to increased acyl azide stability.
Parameter Details
Reagents Di-tert-butyl dicarbonate, NaN3
Catalysts Tetrabutylammonium bromide, Zn(OTf)2
Solvent Typically anhydrous organic solvents
Temperature 40 °C for aliphatic acids; 75 °C for aromatic acids
Yield Variable, generally moderate to good

This method is less commonly used for oxetanyl carbamates but provides a route for tert-butyl carbamate installation.

Direct Coupling of Oxetanyl Intermediates with Carbamoyl Chlorides

A more direct synthetic approach involves the coupling of oxetanyl salts or alcohols with carbamoyl chlorides or chloroformates under basic conditions.

Typical Procedure:

  • Use of oxetanyl salt intermediates (e.g., tosylate salts of oxetanyl amines).
  • Reaction with tert-butyl chloroformate or similar carbamoyl chlorides.
  • Base such as triethylamine (Et3N) is used to scavenge HCl.
  • Solvent: dry dichloromethane (DCM) or dimethylformamide (DMF).
  • Reaction temperatures range from 0 °C to room temperature.

Representative Data:

Compound Reagents Base Solvent Yield (%) Notes
Oxetanyl carbamate tert-butyl chloroformate Et3N DCM 15–34 Purification by silica gel chromatography

This method is straightforward but may result in moderate yields and requires careful control of reaction conditions to avoid side reactions.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents Yield Range (%) Advantages Limitations
β-Hydroxycarboxylic acid route β-Hydroxycarboxylic acids Chloroformates, Boc2O, bases 17–86 Good stereochemical control Multi-step, moderate yields
Curtius rearrangement Carboxylic acids Di-tert-butyl dicarbonate, NaN3 Moderate Direct carbamate formation Requires azide handling, heat
Direct coupling with carbamoyl chloride Oxetanyl salts or alcohols tert-Butyl chloroformate, Et3N 15–34 Simpler, fewer steps Lower yields, purification needed

Research Findings and Optimization Notes

  • Use of phase transfer catalysts (e.g., tetrabutylammonium bromide) improves yields and reaction rates in aqueous-organic biphasic systems.
  • Diastereomeric purity is critical; starting from chiral β-hydroxy acids or amino acid derivatives ensures the desired (2S,3R) stereochemistry.
  • The choice of base and solvent significantly affects yield and purity; triethylamine and dry DCM or DMF are preferred for carbamate formation.
  • Curtius rearrangement methods require careful temperature control to avoid decomposition or side products.
  • Purification typically involves silica gel flash chromatography, often using dichloromethane/methanol gradients.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like cesium carbonate .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the reactivity and stability of the compound, while the oxetane ring can participate in ring-opening reactions under certain conditions . These interactions can lead to various biological and chemical effects, depending on the context of its use.

Comparison with Similar Compounds

Research Implications

  • Pharmaceutical Utility : The oxetane ring’s metabolic stability and hydrogen-bonding capacity make this compound valuable in protease inhibitors or kinase-targeted therapies.
  • Material Science : Strain energy in the oxetane ring could be exploited in polymer chemistry for high-performance materials.

Limitations and Contradictions

  • Similarity Scores : assigns a similarity score of 1.00 to tert-Butyl (3-oxocyclopentyl)carbamate, likely due to the tert-butyl carbamate group rather than the core structure .
  • Data Gaps : Direct synthetic or biological data for the target compound is sparse, necessitating extrapolation from analogs.

Biological Activity

tert-Butyl ((2S,3R)-2-methyl-4-oxooxetan-3-yl)carbamate , often referred to as M4 , is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic implications, and structure-activity relationships (SAR). The findings are based on a comprehensive review of diverse scientific literature.

Chemical Structure and Properties

The compound M4 features a unique oxetan ring structure which contributes to its biological activity. The specific stereochemistry at the 2S and 3R positions is crucial for its interaction with biological targets. The structural formula can be summarized as follows:

tert Butyl 2S 3R 2 methyl 4 oxooxetan 3 yl carbamate\text{tert Butyl 2S 3R 2 methyl 4 oxooxetan 3 yl carbamate}

M4 has been studied for its role as an inhibitor of specific enzymes involved in neurodegenerative processes, particularly in Alzheimer's disease (AD).

  • Inhibition of β-secretase : M4 demonstrates potent inhibition of β-secretase (IC50 = 15.4 nM), an enzyme involved in the cleavage of amyloid precursor protein, leading to reduced amyloid-beta (Aβ) peptide aggregation, which is a hallmark of AD pathology .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), which may enhance cholinergic neurotransmission and improve cognitive functions in AD models .
  • Anti-inflammatory Effects : M4 has shown moderate protective effects against Aβ-induced toxicity in astrocytes by reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals . This suggests a potential role in mitigating neuroinflammation associated with AD.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the oxetan ring and substituents on the carbamate group can significantly affect the biological activity of M4. For instance:

  • Lipophilicity : Increasing lipophilicity through side chain modifications enhances enzyme inhibition potency.
  • Functional Groups : The presence of specific functional groups on the oxetan ring has been correlated with improved binding affinity to target enzymes .

Neuroprotective Effects in vitro

In studies involving astrocyte cultures treated with Aβ 1-42, M4 demonstrated a reduction in cell death by approximately 20% compared to untreated controls. However, this effect was not statistically significant when compared to established treatments like galantamine .

In vivo Models

In vivo studies using scopolamine-induced models of AD showed that while M4 reduced Aβ levels, it did not achieve significant differences compared to controls. This highlights challenges regarding its bioavailability and efficacy in complex biological systems .

Data Summary

Parameter Value
β-secretase IC5015.4 nM
Acetylcholinesterase K_i0.17 μM
Reduction in TNF-αModerate
Protective effect on astrocytes~20% reduction

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